Enhanced Lipophilicity (XLogP3) Compared to Phenyl and 1-Naphthyl Analogs
The target compound exhibits a calculated XLogP3 of 3.9, which is substantially higher than that of the corresponding 2-phenyl analog (2-phenyl-4-(trifluoromethyl)imidazole, XLogP3 = 2.6) [1]. This increase in lipophilicity is driven by the extended aromatic surface of the 2-naphthyl group and is expected to enhance membrane permeability and hydrophobic target engagement. While direct experimental logP data for this specific compound are not available in public literature, the class-level inference is supported by measured logP values for structurally similar imidazoles [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-Phenyl-4-(trifluoromethyl)imidazole (CAS 33469-36-2): XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +1.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability and target binding for intracellular or CNS targets, making this compound a preferred choice for programs requiring enhanced bioavailability or blood-brain barrier penetration.
- [1] PubChem. 1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)- (CID 10730168). Computed Properties: XLogP3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10730168 (accessed 2026-04-17). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Class-level logP data for naphthylimidazoles). View Source
